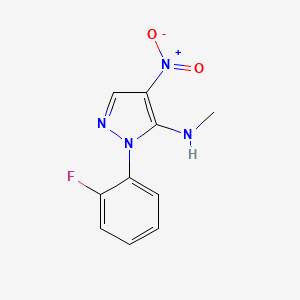

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Description

1-(2-Fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2-fluorophenyl group at position 1, an N-methyl substituent, and a nitro group at position 4. Its molecular formula is C10H9FN4O2, with a calculated molecular weight of 236.21 g/mol. Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-5-3-2-4-7(8)11/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWNDQLDLHSIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, methylation, and cyclization.

Nitration: 2-fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Methylation: The nitrated product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Cyclization: The methylated intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include acetonitrile and tetrahydrofuran, and catalysts such as platinum or Raney nickel may be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a platinum or Raney nickel catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Hydrazine hydrate under reflux conditions.

Major Products

Reduction: 1-(2-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

- Structure : Differs by a 3-methyl group instead of N-methyl and lacks the nitro group at position 4.

- Molecular Weight : 191.20 g/mol (C10H10FN3).

- The hydrochloride salt (MFCD02091542) is noted for improved crystallinity .

- Applications : Used as a precursor in synthesizing more complex fluorinated pyrazoles.

4-(4-Fluorophenyl)-1-(4-Nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

- Structure : Features a 4-nitrophenyl group at position 1, a pyridinyl substituent at position 3, and a 4-fluorophenyl group at position 4.

- Molecular Weight : 375.36 g/mol (C20H14FN5O2).

- Crystallographic Data : Triclinic crystal system (space group P1) with unit cell parameters $a = 8.5088 \, \text{Å}$, $b = 9.8797 \, \text{Å}$, $c = 10.4264 \, \text{Å}$. The nitro and pyridinyl groups contribute to a planar molecular geometry, enhancing π-π stacking interactions in crystal lattices .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (Compound 4h)

- Structure: A 1,5-disubstituted pyrazole with bulky tert-butyl and aminosulfonyl groups.

- Molecular Weight : 630.10 g/mol (C28H31BrN4O4S2).

- Biological Relevance : The tert-butyl and hydroxyphenyl groups enhance steric bulk and antioxidant properties, making it a candidate for therapeutic applications. Synthesized via methods analogous to simpler pyrazoles, demonstrating scalability .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

- Structure : Difluoromethyl group at position 5 and 2-methylphenyl at position 1.

- The hydrochloride salt enhances stability for agrochemical formulations .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Nitro Group | Fluorine Position | Key Substituents | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|---|---|

| Target Compound | Position 4 | 2-fluorophenyl | N-methyl | 236.21 | Moderate (polar nitro) |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Position 1 | 4-fluorophenyl | Pyridinyl | 375.36 | Low (bulky substituents) |

| Compound 4h | Absent | p-fluorophenyl | Aminosulfonyl, tert-butyl | 630.10 | Low (high steric bulk) |

- Nitro Group Impact : Introduces strong electron-withdrawing effects, reducing electron density at the pyrazole ring and influencing reactivity in electrophilic substitutions.

- Fluorine Position : 2-Fluorophenyl (target compound) induces ortho effects, while 4-fluorophenyl () enhances para-directed interactions .

Biological Activity

1-(2-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, a compound with the molecular formula CHFNO and CAS number 318238-11-8, is part of the pyrazole family known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 236.21 g/mol

- CAS Number : 318238-11-8

The compound features a pyrazole ring substituted with a 2-fluorophenyl group and a nitro group, which are critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | >90% |

Pharmacological Profile

This compound exhibits several pharmacological activities, particularly in the realm of anti-inflammatory and analgesic effects. Research indicates that compounds within the pyrazole class often target cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives exhibit notable anti-inflammatory effects. The compound showed significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac sodium .

COX Inhibition

The compound's selectivity for COX enzymes was evaluated through various assays. It displayed an IC value indicating potent COX-2 inhibition, which is crucial for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Nitro Group : The nitro group is known to contribute to the overall reactivity and biological activity of pyrazole derivatives.

- Pyrazole Ring : The core pyrazole structure is essential for its interaction with COX enzymes.

Case Studies

- In Vivo Studies : In a rat model, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an effective therapeutic agent .

- Histopathological Analysis : Histological examinations post-treatment showed minimal degenerative changes in vital organs, suggesting a favorable safety profile for this compound compared to existing anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.